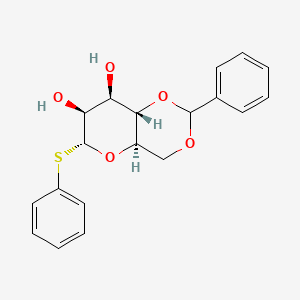

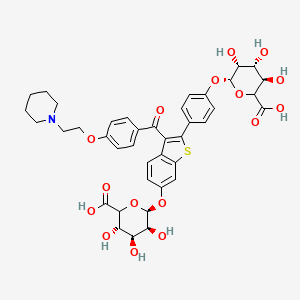

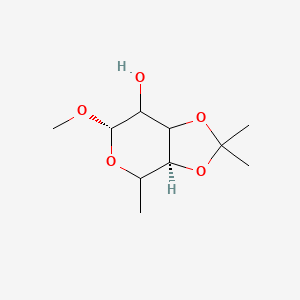

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” is a compound with the molecular formula C10H18O5 . It is widely used in the biomedical industry due to its unique structure and serves as a building block for the synthesis of various pharmaceutical drugs .

Synthesis Analysis

The synthesis of this compound involves a variety of strategies leading to stereospecific deuterium incorporation . The glycosyl chlorides of the 3-O-methyl and 4-deoxy-4-fluoro O-benzylated derivatives of D-galactopyranose were condensed with methyl 2,3,6-tri-O-benzoyl-beta-D-galactopyranoside to give, after deprotection, the 3’-O-methyl, 4’-deoxy-4’-fluoro, and 4’-epi derivatives .Molecular Structure Analysis

The molecular structure of this compound includes a variety of functional groups. The IUPAC name of the compound is (3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol . The compound has a molecular weight of 218.25 g/mol .Chemical Reactions Analysis

The major product isolated from the reaction was the crystalline methyl 4-(4-O-acetyl-3-deoxy-L-glycero-tetronamido)-4,6-dideoxy-alpha-D-mannopyranoside resulting from acetyl group migration in the initially formed 2’-O-acetyl derivative .Physical And Chemical Properties Analysis

The compound has a molecular weight of 218.25 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 1 . The exact mass and monoisotopic mass are 218.11542367 g/mol . The topological polar surface area is 57.2 Ų .科学的研究の応用

Proteomics Research

“Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and localization to understand their function in complex biological systems.

Pharmaceutical Drug Synthesis

This compound serves as a building block for the synthesis of various pharmaceutical drugs . It can be used to develop therapeutic agents for combating diseases such as cancer, diabetes, and inflammation .

Inhibition of α-Galactosidases

“Methyl α-D-galactopyranoside”, a similar compound, is a potent inhibitor against the Debaryomyces hansenii UFV-1 extracellular and intracellular α-galactosidases . This suggests that “Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” might also have potential applications in the inhibition of α-galactosidases.

Glycosylation Studies

“Methyl 3,4-O-isopropylidene-a-D-galactopyranoside”, another similar compound, plays a pivotal role in unraveling the intricacies of glycosylation . Glycosylation is a critical function in biology and consists of attaching a carbohydrate to a protein or other organic molecule. “Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” might also be used in similar studies.

Glycoconjugate Synthesis

The compound is significant in the intricate process of glycoconjugate synthesis . Glycoconjugates are molecules that result from the union of a carbohydrate and another molecule, which can be as simple as a sugar or as complex as a protein or lipid. They play vital roles in biological processes, including cell-cell recognition and interaction.

Experimental Research

“Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside” is offered for experimental and research use . This suggests that it could be used in a variety of scientific experiments, possibly including chemical reactions, biological processes, or physical phenomena.

作用機序

特性

IUPAC Name |

(3aS,6S)-6-methoxy-2,2,4-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O5/c1-5-7-8(15-10(2,3)14-7)6(11)9(12-4)13-5/h5-9,11H,1-4H3/t5?,6?,7-,8?,9-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UONDNTMXANWPHZ-DUKYRCAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1[C@H]2C(C([C@H](O1)OC)O)OC(O2)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 6-Deoxy-3,4-O-isopropylidene-alpha-D-galactopyranoside | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。